1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene
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Overview
Description
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a 3-bromoprop-1-yn-1-yl group
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are commonly used.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In general, the bromine atoms and alkyne group play crucial roles in its reactivity. The bromine atoms can act as leaving groups in substitution reactions, while the alkyne group can participate in coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-(3-bromoprop-1-yn-1-yl)benzene: This compound has a similar structure but with different substitution positions on the benzene ring.
1-(3-bromoprop-1-yn-1-yl)-2-(chloromethyl)benzene: This compound has a chloromethyl group instead of a bromomethyl group.
(3-Bromoprop-1-yn-1-yl)benzene: This compound lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Properties
Molecular Formula |
C10H8Br2 |
---|---|
Molecular Weight |
287.98 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(3-bromoprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H8Br2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,7-8H2 |
InChI Key |
ADHJMKTVNYDDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C#CCBr |
Origin of Product |
United States |
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